Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9NO6. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a nitro group at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced chromenes, and substituted chromenes, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes and receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:
6-nitro-2-oxochromene-3-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Ethyl 6-amino-2-oxochromene-3-carboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.
Ethyl 6-methoxy-2-oxochromene-3-carboxylate: Contains a methoxy group, which influences its chemical properties and applications.
Properties
IUPAC Name |
ethyl 6-nitro-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-11(14)9-6-7-5-8(13(16)17)3-4-10(7)19-12(9)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYDXOVZXOHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928253 | |
Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13373-28-9 | |
Record name | Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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